![molecular formula C9H13BrN2 B1386024 N-((5-bromopyridin-3-yl)methyl)propan-1-amine CAS No. 1152879-11-2](/img/structure/B1386024.png)
N-((5-bromopyridin-3-yl)methyl)propan-1-amine
Overview
Description
“N-((5-bromopyridin-3-yl)methyl)propan-1-amine” is a chemical compound with the molecular formula C9H13BrN2 . It has a molecular weight of 229.12 g/mol. This compound is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
While specific synthesis methods for “N-((5-bromopyridin-3-yl)methyl)propan-1-amine” were not found, a related compound, N-(pyridin-2-yl)amides, was synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .Molecular Structure Analysis
The molecular structure of “N-((5-bromopyridin-3-yl)methyl)propan-1-amine” consists of a pyridine ring attached to a propylamine chain via a methylene bridge . The pyridine ring is substituted at the 5-position with a bromine atom .Scientific Research Applications
Type II Diabetes Mellitus Treatment
This compound has been studied for its potential in treating Type II diabetes mellitus. Researchers have synthesized novel pyrimidine-based thiourea compounds, which include the 5-bromopyridin-3-yl motif, and these have shown promising results as inhibitors against yeast α-glucosidase . This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can help manage blood sugar levels in diabetic patients.
Antibacterial Applications
Amino pyrimidine derivatives, which can be synthesized from compounds like N-((5-bromopyridin-3-yl)methyl)propan-1-amine, display a range of biological activities including antibacterial effects . These compounds can be used to develop new antibiotics to combat resistant bacterial strains.
Antitumor Activity
The structural motif present in N-((5-bromopyridin-3-yl)methyl)propan-1-amine is also found in compounds with antitumor properties . These compounds can interfere with the proliferation of cancer cells, offering a potential pathway for cancer treatment.
Antifungal Agents
Similar to their antibacterial properties, amino pyrimidine derivatives are known to exhibit antifungal activities . This makes them valuable in the development of treatments for fungal infections.
Antidepressant Effects
Compounds derived from N-((5-bromopyridin-3-yl)methyl)propan-1-amine have been associated with antidepressant activities . This opens up possibilities for new therapies in the treatment of depression.
Anti-inflammatory Properties
Thiourea derivatives, which can be synthesized from N-((5-bromopyridin-3-yl)methyl)propan-1-amine, act as anti-inflammatory agents . They can be used to develop medications that reduce inflammation in various medical conditions.
Carbonic Anhydrase Inhibition
These derivatives are also studied for their role as carbonic anhydrase inhibitors . This is significant in the treatment of conditions like glaucoma, where reducing intraocular pressure is necessary.
α- and β-Glucosidase Inhibition
Apart from their role in diabetes treatment, thiourea derivatives are also known for their α- and β-glucosidase inhibitory activities . This has implications in the management of other metabolic disorders.
properties
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-2-3-11-5-8-4-9(10)7-12-6-8/h4,6-7,11H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRIZUBXHVDDFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655638 | |
Record name | N-[(5-Bromopyridin-3-yl)methyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-bromopyridin-3-yl)methyl)propan-1-amine | |
CAS RN |
1152879-11-2 | |
Record name | N-[(5-Bromopyridin-3-yl)methyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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